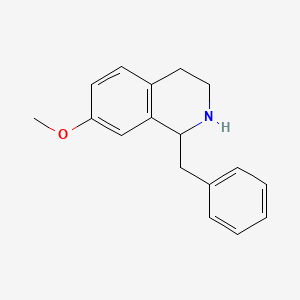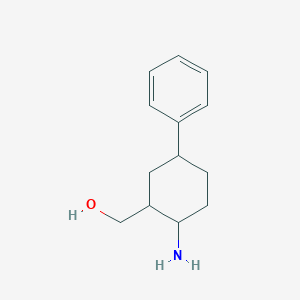
1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methylacetophenone followed by nitration. One common method involves the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methyl group.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production methods for 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: 1-(2-amino-4-methyl-5-nitrophenyl)ethan-1-one, 1-(2-thio-4-methyl-5-nitrophenyl)ethan-1-one.
Reduction: 1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one.
Oxidation: 1-(2-bromo-4-carboxy-5-nitrophenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-bromo-4-nitrophenyl)ethan-1-one: Lacks the methyl group, which can affect its reactivity and biological activity.
1-(2-chloro-4-methyl-5-nitrophenyl)ethan-1-one: Substitution of bromine with chlorine can influence the compound’s chemical properties and reactivity.
1-(2-bromo-4-methyl-5-aminophenyl)ethan-1-one:
These comparisons highlight the unique features of 1-(2-bromo-4-methyl-5-nitrophenyl)ethan-1-one, such as its specific substitution pattern and the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
134365-29-0 |
|---|---|
Fórmula molecular |
C9H8BrNO3 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8BrNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3 |
Clave InChI |
TXCZXMUEGMPKLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)


![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)


![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
